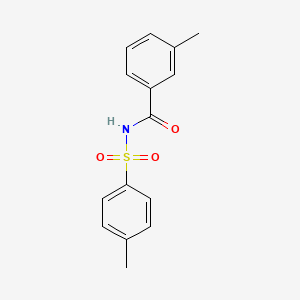
3-メチル-N-トシルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-tosylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group at the third position and a tosyl group attached to the nitrogen atom
科学的研究の応用
3-methyl-N-tosylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
3-Methyl-N-tosylbenzamide is primarily involved in the synthesis of acyl azide, urea, and iminophosphorane . It serves as a key intermediate in these reactions, contributing to the formation of these compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of acyl azide, 3-methyl-N-phenylbenzamide is converted into 3-methylbenzoyl azide . This transformation involves a reaction with sodium azide, leading to changes in the molecular structure of the compound .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of acyl azide, urea, and iminophosphorane . These compounds are involved in various biochemical processes, suggesting that 3-methyl-N-tosylbenzamide could indirectly influence multiple pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-tosylbenzamide is currently limited. The compound’s solubility, stability, and reactivity suggest that it could be absorbed and distributed in the body to some extent
Result of Action
The action of 3-methyl-N-tosylbenzamide results in the formation of compounds like acyl azide, urea, and iminophosphorane . These compounds have various applications in chemical synthesis and could influence cellular processes in different ways.
Action Environment
The action of 3-methyl-N-tosylbenzamide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Understanding these influences is crucial for optimizing the use of 3-methyl-N-tosylbenzamide in chemical reactions.
生化学分析
Biochemical Properties
3-methyl-N-tosylbenzamide is involved in several biochemical reactions . It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the specific biochemical context . For instance, it can act as a substrate for certain enzymes, or it may bind to proteins to modulate their function .
Cellular Effects
The effects of 3-methyl-N-tosylbenzamide on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N-tosylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-tosylbenzamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-methyl-N-tosylbenzamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-methyl-N-tosylbenzamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
3-methyl-N-tosylbenzamide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-methyl-N-tosylbenzamide can influence its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-tosylbenzamide typically involves the following steps:
Preparation of 3-methylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of toluene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 3-methylbenzoyl chloride: The 3-methylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Synthesis of 3-methylbenzamide: The 3-methylbenzoyl chloride is reacted with ammonia or an amine to form 3-methylbenzamide.
Tosylation: Finally, the 3-methylbenzamide is treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine to yield 3-methyl-N-tosylbenzamide.
Industrial Production Methods
Industrial production of 3-methyl-N-tosylbenzamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-methyl-N-tosylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols).
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Reduction: 3-methyl-N-tosylamine.
Oxidation: 3-carboxy-N-tosylbenzamide.
類似化合物との比較
Similar Compounds
N-tosylbenzamide: Lacks the methyl group at the third position.
3-methylbenzamide: Lacks the tosyl group.
N-tosyl-4-methylbenzamide: Has the methyl group at the fourth position instead of the third.
Uniqueness
3-methyl-N-tosylbenzamide is unique due to the presence of both the methyl and tosyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
IUPAC Name |
3-methyl-N-(4-methylphenyl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-6-8-14(9-7-11)20(18,19)16-15(17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGBACUPNNDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-ethylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2541388.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2541389.png)
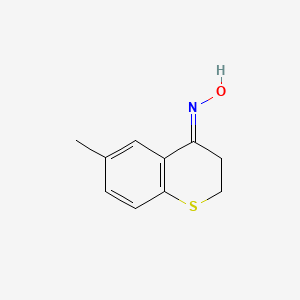
![6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B2541391.png)
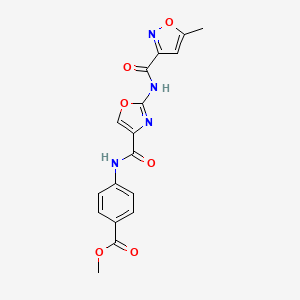
![N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2541394.png)
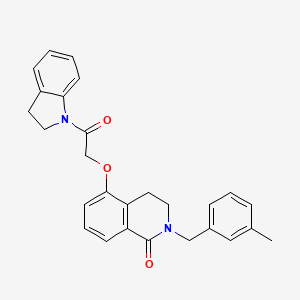
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)
![methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2541403.png)
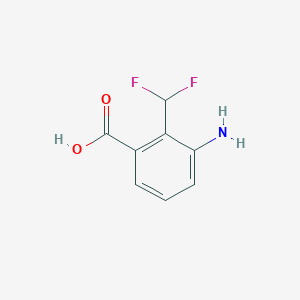
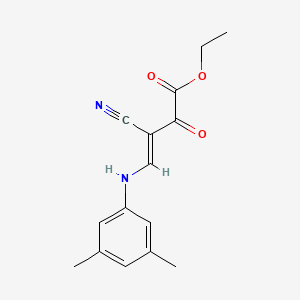
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)
![1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine](/img/structure/B2541407.png)
![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)
